molecular formula C15H15NO4S B12585199 Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate CAS No. 478660-34-3

Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate

Cat. No.: B12585199
CAS No.: 478660-34-3
M. Wt: 305.4 g/mol
InChI Key: BLJDVGDSYGNWNV-UHFFFAOYSA-N
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Description

Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzenesulfonyl group, a phenyl group, and a methyl carbamate group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate can be achieved through several methods. One common method involves the reaction of benzenesulfonyl chloride with phenylmethylamine to form the intermediate benzenesulfonyl phenylmethylamine. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent modification or non-covalent interactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzenesulfonyl and carbamate groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .

Properties

CAS No.

478660-34-3

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl N-[benzenesulfonyl(phenyl)methyl]carbamate

InChI

InChI=1S/C15H15NO4S/c1-20-15(17)16-14(12-8-4-2-5-9-12)21(18,19)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,16,17)

InChI Key

BLJDVGDSYGNWNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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